BenchChemオンラインストアへようこそ!

Antitubercular agent-27

Drug-resistant tuberculosis Antimycobacterial susceptibility testing MDR-TB

Procure Antitubercular agent-27 (CAS 2460651-09-4) for robust MDR-TB research. Unlike structurally similar analogs, this compound demonstrates validated efficacy against fluoroquinolone-, isoniazid-, and rifampicin-resistant clinical isolates (RIF-R1 MIC=2.4 μM). It exhibits a 10-fold potency increase under hypoxia (MIC 0.80 μM), crucial for latency models. With high intracellular activity (IC50=1.45 μM) and low mammalian cytotoxicity (>100 μM), it serves as a reliable benchmark for SAR and high-content screening.

Molecular Formula C14H8BrN3O3
Molecular Weight 346.13 g/mol
Cat. No. B12420325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-27
Molecular FormulaC14H8BrN3O3
Molecular Weight346.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C14H8BrN3O3/c15-10-3-1-2-9-11(10)14(21)18(13(9)20)17-12(19)8-4-6-16-7-5-8/h1-7H,(H,17,19)
InChIKeyPTAYSFASQUXRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitubercular Agent-27: Quantitative In Vitro Profile for Drug-Resistant Tuberculosis Research


Antitubercular agent-27 (compound 1; CAS 2460651-09-4) is a synthetic small molecule antitubercular agent that demonstrates activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains [1]. With a molecular weight of 346.14 g/mol and formula C14H8BrN3O3, this compound exhibits an IC50 of 3.2 μM, MIC of 7.8 μM, and IC90 of 7.0 μM against M. tuberculosis H37Rv [1]. The agent retains potency against clinically relevant resistant isolates and displays intracellular antimycobacterial activity accompanied by low mammalian cytotoxicity .

Why Antitubercular Agent-27 Cannot Be Substituted with Analogous Antitubercular Agents


Antitubercular agents in the same nominal class exhibit substantial variability in key performance characteristics that directly impact experimental reproducibility and translational relevance. While several antitubercular compounds share structural or nominal similarities, they differ markedly in their activity against drug-resistant isolates, potency under hypoxic conditions, and intracellular efficacy [1]. For instance, Antitubercular agent-14 demonstrates an MIC of 0.3 μg/mL against wild-type M. tuberculosis but lacks published data on activity against isoniazid- or rifampicin-resistant strains . Similarly, Antitubercular agent-21 shows an MIC of 0.4 μg/mL against H37Rv but exhibits reduced activity against Gram-positive and Gram-negative bacteria, indicating potential selectivity differences . Substituting Antitubercular agent-27 with such analogs risks obtaining divergent results in drug-resistant TB models or intracellular assays, underscoring the necessity for compound-specific evidence in procurement decisions.

Antitubercular Agent-27 Quantitative Differentiation Evidence Against Key Comparators


Retained Activity Against Fluoroquinolone-, Isoniazid-, and Rifampicin-Resistant M. tuberculosis Isolates

Antitubercular agent-27 maintains antimycobacterial activity against a panel of clinically relevant drug-resistant M. tuberculosis H37Rv isolates, whereas first-line agents isoniazid and rifampicin are ineffective against their respective resistant strains. Against FQ-R1 (fluoroquinolone-resistant), INH-R1/R2 (isoniazid-resistant), and RIF-R1/R2 (rifampicin-resistant) isolates, the compound exhibits MIC values ranging from 2.4 μM to 160 μM, with particularly robust potency retained against RIF-R1 (MIC = 2.4 μM) and RIF-R2 (MIC = 4.2 μM) [1].

Drug-resistant tuberculosis Antimycobacterial susceptibility testing MDR-TB

Enhanced Antimycobacterial Potency Under Low Oxygen Conditions Relevant to Latent Tuberculosis Infection

Antitubercular agent-27 demonstrates a marked increase in antimycobacterial potency under low oxygen conditions compared to normoxic conditions, a feature not consistently reported for other antitubercular agents in the series. The MIC shifts from 7.8 μM (aerobic) to 0.80 μM (low oxygen), representing an approximately 10-fold enhancement in potency under hypoxic conditions that mimic the granuloma microenvironment where latent M. tuberculosis resides [1].

Hypoxia Latent TB infection Non-replicating persistence

Intracellular Antimycobacterial Activity with Favorable Cytotoxicity Window

Antitubercular agent-27 exhibits intracellular antimycobacterial activity (IC50 = 1.45 μM, IC90 = 1.61 μM) that is more potent than its extracellular MIC (7.8 μM), indicating effective penetration and activity within the intracellular niche where M. tuberculosis resides. Crucially, the compound shows low mammalian cytotoxicity (IC50 >100 μM), yielding a selectivity index (cytotoxicity IC50 / intracellular antimycobacterial IC50) of >69 [1]. This favorable therapeutic window surpasses that of Antitubercular agent-30, which shows an MIC of 50 μg/mL (≈144 μM) and an LD85 of ~100 μg/mL against murine macrophages, indicating a narrower safety margin .

Intracellular infection Macrophage model Therapeutic index

Comparative Potency Against Wild-Type M. tuberculosis Relative to Structurally Related Antitubercular Agents

Among the antitubercular agent series, Antitubercular agent-27 occupies a distinct potency niche. Converted to μg/mL for cross-series comparison, agent-27 exhibits an MIC of approximately 2.7 μg/mL against wild-type M. tuberculosis H37Rv. This positions it as moderately less potent than agent-14 (MIC = 0.3 μg/mL) and agent-21 (MIC = 0.4 μg/mL), but substantially more potent than agent-30 (MIC = 50 μg/mL) and comparable to agent-23 (MIC = 1 μg/mL) [1]. However, unlike agents 14, 21, and 23, agent-27 is uniquely characterized by comprehensive data on drug-resistant isolate activity and hypoxia-enhanced potency, providing a more complete pharmacological profile for informed experimental design [1].

Structure-activity relationship MIC comparison Hit validation

Antitubercular Agent-27 Optimal Application Scenarios for Tuberculosis Drug Discovery


Screening for Activity Against Multidrug-Resistant M. tuberculosis Isolates

Research programs focused on MDR-TB should prioritize Antitubercular agent-27 as a reference compound or hit molecule due to its documented activity against a panel of fluoroquinolone-, isoniazid-, and rifampicin-resistant clinical isolates [1]. The compound's retained potency against RIF-R1 (MIC = 2.4 μM) and RIF-R2 (MIC = 4.2 μM) strains makes it particularly valuable for validating assays designed to identify novel agents effective against rifampicin-resistant tuberculosis . Use as a positive control in susceptibility testing of MDR-TB strain collections is supported by the available quantitative resistance profile data.

Investigating Antimycobacterial Activity Under Hypoxic Conditions Modeling Latent Infection

The approximately 10-fold enhancement in antimycobacterial potency under low oxygen conditions (MIC = 0.80 μM) relative to normoxia (MIC = 7.8 μM) positions Antitubercular agent-27 as a valuable tool compound for studying non-replicating persistence and latent tuberculosis infection [1]. Researchers employing hypoxia-inducible granuloma models or Wayne dormancy assays can leverage this compound to benchmark hypoxia-selective activity and to investigate mechanisms underlying the transition from active replication to dormancy .

Intracellular Infection Models and Host-Directed Therapy Screening

Antitubercular agent-27 is well-suited for intracellular M. tuberculosis infection assays in macrophages or other phagocytic cell lines, given its robust intracellular activity (IC50 = 1.45 μM) and low cytotoxicity (IC50 >100 μM) [1]. The favorable selectivity index (>69) enables researchers to evaluate antimycobacterial efficacy without confounding host cell toxicity. This profile supports its use as a reference standard in high-content screening campaigns for host-directed therapies or in co-culture models that assess compound activity in the context of the intracellular mycobacterial niche .

Benchmarking Novel Antitubercular Agents in Hit-to-Lead Optimization

In medicinal chemistry programs developing next-generation antitubercular agents, Antitubercular agent-27 serves as a useful benchmark for comparative structure-activity relationship (SAR) studies. Its moderate wild-type potency (MIC ≈2.7 μg/mL) combined with documented activity against resistant isolates and hypoxia-enhanced potency provides a multi-parameter reference profile against which novel analogs can be evaluated [1]. Procurement of this compound enables head-to-head comparisons in standardized MIC, intracellular, and hypoxia assays, facilitating rational lead optimization decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitubercular agent-27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.